1,2-dimethyl-1H-1,3-benzodiazol-5-amine
Overview
Description
“1,2-dimethyl-1H-1,3-benzodiazol-5-amine” is a chemical compound with the molecular weight of 234.13 . It is also known as N,2-dimethyl-1H-benzimidazol-5-amine dihydrochloride . It is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural affinity with 1,2-dimethyl-1H-1,3-benzodiazol-5-amine, revealed their significant antiproliferative and antimicrobial properties. These compounds exhibited DNA protective abilities and cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy and antibacterial therapies (Gür et al., 2020).
Catalysis and Green Chemistry
The use of novel nanostructured molten salts, like 2,6-dimethylpyridinium trinitromethanide, in the synthesis of imidazole derivatives, highlights the role of structurally related compounds in catalysis and green chemistry. This research underscores the efficiency and environmental benefits of using such catalysts in organic synthesis (Zolfigol et al., 2015).
Corrosion Inhibition
Studies on benzothiazole derivatives, akin to this compound, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is particularly relevant in industries where metal preservation is critical (Salarvand et al., 2017).
Materials Science and Fluorochromism
The development of novel V-shaped molecules for security ink applications, based on structural analogs of this compound, exhibits unique morphological properties and potential for use in anti-counterfeiting measures (Lu & Xia, 2016).
Drug Design and Molecular Docking
The exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one for its theoretical and experimental properties, including molecular docking studies, indicates the broader relevance of similar compounds in drug design and pharmacology. These studies provide insights into the interaction mechanisms of these molecules with biological targets (Fatima et al., 2021).
Safety and Hazards
The safety information for “1,2-dimethyl-1H-1,3-benzodiazol-5-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These interactions are crucial for its therapeutic potential and its ability to modulate biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial and antitumor properties suggest that it can alter cellular processes to inhibit the growth of harmful cells and promote healthy cellular function . Additionally, its anti-inflammatory and antioxidant properties indicate its role in reducing cellular stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with different molecular targets, thereby modulating biochemical pathways and cellular functions . These interactions are essential for its therapeutic effects and its ability to influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo have provided insights into its sustained effects and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. These interactions are essential for its biochemical properties and therapeutic potential . The compound’s metabolism and its effects on metabolic pathways are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its therapeutic effects and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and its effects on cellular function.
Properties
IUPAC Name |
1,2-dimethylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGSIBNOPKCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359482 | |
Record name | 1,2-Dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3527-19-3 | |
Record name | 1,2-Dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3527-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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